N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide
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Overview
Description
N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its sulfonamide group, which is a key functional group in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with diethylamine and phenylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-aminobenzenesulfonamide is reacted with diethylamine in the presence of a base such as sodium hydroxide.
Step 2: The resulting intermediate is then treated with phenylsulfonyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells. This inhibition disrupts the cellular environment, leading to reduced tumor growth.
Antimicrobial Activity: The compound acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylsulfonyl)benzenesulfonamide: Another sulfonamide derivative with similar applications in enzyme inhibition and antimicrobial activity.
N,N-Diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide: Shares structural similarities but differs in its specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of diethylamine and phenylsulfonyl groups, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C16H20N2O4S2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-3-18(4-2)24(21,22)16-12-10-14(11-13-16)17-23(19,20)15-8-6-5-7-9-15/h5-13,17H,3-4H2,1-2H3 |
InChI Key |
YTNQEJSYLQXYFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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